molecular formula C11H12N2O5 B5065225 2-[(4-nitrobenzoyl)amino]ethyl acetate

2-[(4-nitrobenzoyl)amino]ethyl acetate

Cat. No.: B5065225
M. Wt: 252.22 g/mol
InChI Key: DNVXDPWZYGKWRN-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzoyl)amino]ethyl acetate is a synthetic organic compound characterized by a 4-nitrobenzoyl group linked via an amide bond to an ethyl acetate moiety. This structure combines the electron-withdrawing nitro group with ester and amide functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity and applications are influenced by its nitro group (electron-deficient aromatic ring) and ester/amide linkages, which participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-8(14)18-7-6-12-11(15)9-2-4-10(5-3-9)13(16)17/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXDPWZYGKWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzoyl)amino]ethyl acetate typically involves the reaction of 4-nitrobenzoic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzoyl)amino]ethyl acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed

    Reduction: 2-[(4-aminobenzoyl)amino]ethyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-nitrobenzoyl)amino]ethyl acetate is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzoyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-[(4-nitrobenzoyl)amino]ethyl acetate:

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate (evidence 2)
  • Structure : Incorporates a 4-nitrobenzoyl group attached to an indole ring, with an ethyl acetate side chain.
  • Synthesis: Prepared via a multi-step reaction involving (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate and 2-bromo-4′-nitroacetophenone, yielding an 89% product .
  • Properties: Melting Point: 163–165°C NMR Data: δ 9.18 (s, 1H, indole NH), 8.31 (d, J = 8.7 Hz, aromatic protons), 3.76 (s, 2H, CH2COOEt) . Applications: Potential as a prodrug for anticancer agents due to the indole scaffold’s bioactivity .
Ethyl 2-(3-(4-Nitrobenzoyl)-4-hydroxy-1-oxoisochroman-3-carboxamido)acetate (4m) (evidence 5)
  • Structure : Features a 4-nitrobenzoyl group integrated into an isochroman ring system.
  • Properties: Melting Point: Not reported. Spectroscopic Data:
  • $^{13}\text{C NMR}$: δ 190.5 (carbonyl), 41.7 (CH2COOEt).
  • HRMS: m/z 430.0694 [M-H]⁻ .
  • Differentiation : The isochroman ring introduces rigidity and additional hydrogen-bonding sites compared to the simpler ethyl acetate backbone in the target compound.
Ethyl 2-[[5-[[(4-Nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate (evidence 7)
  • Structure : Combines a 1,2,4-triazole ring with 4-nitrobenzoyl and ethyl acetate groups.
  • Properties :
    • Molecular Weight: 434.32 g/mol (calculated).
    • Key Features: The triazole ring enhances metabolic stability and metal-binding capacity, which is absent in the target compound .
4-(2-{4-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl Acetate (evidence 10)
  • Structure : Contains a carbohydrazone linker and methoxyphenyl group.
  • Properties: Molecular Formula: C₁₇H₁₅N₃O₆. Applications: Hydrazone linkages are pH-sensitive, making this compound suitable for targeted drug delivery, unlike the amide bond in this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Notes References
This compound C₁₁H₁₂N₂O₅ 252.23 Not reported Amide, ester, nitrobenzoyl Intermediate for drug design N/A
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ 352.34 163–165 Indole, ester, nitrobenzoyl Anticancer prodrug candidate
Ethyl 2-(3-(4-nitrobenzoyl)-4-hydroxy-1-oxoisochroman-3-carboxamido)acetate C₂₁H₁₉N₃O₈ 429.39 Not reported Isochroman, amide, ester Structural diversity in SAR
Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₀H₁₉N₅O₅S 449.46 Not reported Triazole, sulfanyl, ester Enhanced metabolic stability

Key Findings and Trends

Synthetic Efficiency : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate achieves an 89% yield under optimized conditions, outperforming multi-step syntheses of isochroman derivatives (evidence 5) .

Spectroscopic Signatures: The nitro group (IR: ~1520 cm⁻¹ for NO₂ stretching) and ester carbonyl (NMR: δ ~170 ppm for $^{13}\text{C}$) are consistent across all compounds, aiding structural confirmation .

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